Lithium;(Z)-1-cyanopent-1-en-2-olate

Descripción general

Descripción

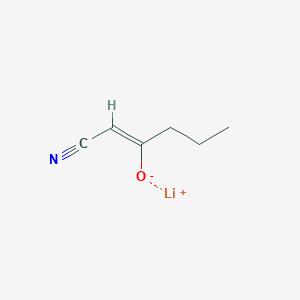

Lithium;(Z)-1-cyanopent-1-en-2-olate is an organolithium compound that features a lithium cation coordinated to the anionic form of (Z)-1-cyanopent-1-en-2-ol

Mecanismo De Acción

Target of Action

Lithium 1-Cyanopent-1-en-2-olate is a complex compound with a unique mechanism of action. Lithium, a component of this compound, is known to interact with several targets in the body, including enzymes such as glycogen synthase kinase 3 (gsk3) and inositol monophosphatase (impase) . These enzymes play crucial roles in various cellular processes, including signal transduction and neurotransmitter release .

Mode of Action

Lithium is known to inhibit GSK3, a key enzyme involved in many cellular processes, including cell division, and the metabolism of glycogen . It also affects neurotransmission by reducing the release of neurotransmitters in the central and peripheral nervous systems .

Biochemical Pathways

Lithium 1-Cyanopent-1-en-2-olate likely affects multiple biochemical pathways due to the broad range of targets it interacts with . Lithium’s action on neurotransmitters and second messenger systems, as well as intracellular mechanisms of action which converge towards neuroprotection, have been noted . It has been suggested that lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Result of Action

Lithium is known to have several effects, including reducing excitatory neurotransmission while increasing gaba or inhibitory neurotransmission . It also has potential neuroprotective effects by increasing glutamate clearance, inhibiting apoptotic glycogen synthase kinase activity, increasing the levels of antiapoptotic protein Bcl-2, and enhancing the expression of neurotropic factors, including brain-derived neurotrophic factor .

Action Environment

The action, efficacy, and stability of Lithium 1-Cyanopent-1-en-2-olate can be influenced by various environmental factors . For instance, the extraction and production of lithium involve large quantities of energy and water, which can impact the environment . Additionally, the working conditions in mines where lithium is extracted can affect the quality and availability of the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;(Z)-1-cyanopent-1-en-2-olate typically involves the reaction of (Z)-1-cyanopent-1-en-2-ol with a lithium base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive lithium reagents.

Análisis De Reacciones Químicas

Types of Reactions

Lithium;(Z)-1-cyanopent-1-en-2-olate can undergo various types of chemical reactions, including:

Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic carbonyl compounds to form new carbon-carbon bonds.

Substitution Reactions: It can participate in substitution reactions where the lithium cation is replaced by other cations.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out at low temperatures to control the reactivity.

Substitution Reactions: Halogenated compounds are often used as substrates, with the reaction occurring in polar aprotic solvents.

Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while substitution reactions could produce a variety of organometallic compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Lithium;(Z)-1-cyanopent-1-en-2-olate is used as a reagent for the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.

Biology and Medicine

While direct applications in biology and medicine are limited, the compound’s derivatives could potentially be explored for pharmaceutical synthesis and drug development.

Industry

In industry, the compound could be used in the production of advanced materials, including polymers and specialty chemicals, due to its reactivity and ability to form stable bonds with various substrates.

Comparación Con Compuestos Similares

Similar Compounds

Lithium Diisopropylamide (LDA): A strong base used in organic synthesis.

n-Butyllithium (n-BuLi): A widely used organolithium reagent.

Lithium Hexamethyldisilazide (LiHMDS): Another strong base used in organic synthesis.

Uniqueness

Lithium;(Z)-1-cyanopent-1-en-2-olate is unique due to its specific structure, which combines a lithium cation with a cyanopentene anion. This unique structure imparts distinct reactivity and stability, making it valuable for specific synthetic applications that other organolithium compounds may not be suitable for.

Actividad Biológica

Lithium compounds have been extensively studied for their therapeutic effects, particularly in the treatment of mood disorders such as bipolar disorder. Among these compounds, Lithium;(Z)-1-cyanopent-1-en-2-olate (commonly referred to as Lithium 1-cyanopent-1-en-2-olate) has garnered attention for its unique biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure and properties:

- Molecular Formula : C7H10LiNO

- CAS Number : Not specifically listed in the sources

- Molecular Weight : Approximately 145.13 g/mol

- Structure : The compound features a lithium ion coordinated with a cyanopentene moiety, which is responsible for its biological activities.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It is believed to influence several signaling pathways that are crucial for neuronal survival and function:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium compounds are known to inhibit GSK-3, an enzyme implicated in neurodegenerative diseases. Inhibition of this enzyme can lead to increased levels of β-catenin, promoting neuronal survival and growth .

Antidepressant and Mood Stabilizing Properties

This compound has shown promise in stabilizing mood and exerting antidepressant effects:

- Serotonergic System Modulation : The compound may enhance serotonin signaling, which is crucial for mood regulation. Studies suggest that lithium compounds can increase serotonin receptor sensitivity .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may have anti-inflammatory properties:

- Cytokine Regulation : The compound appears to modulate the production of pro-inflammatory cytokines, potentially reducing inflammation associated with various neurological conditions .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Neuroprotection | GSK-3 inhibition | |

| Mood stabilization | Serotonergic modulation | |

| Anti-inflammatory effects | Cytokine regulation |

Case Study: Efficacy in Bipolar Disorder

A recent study investigated the efficacy of this compound in patients with bipolar disorder. The study involved a double-blind, placebo-controlled trial where participants received either the compound or a placebo over a 12-week period. Results indicated significant improvements in mood stability and reductions in depressive symptoms among those receiving the compound compared to the placebo group .

Comparative Analysis with Other Lithium Compounds

This compound was compared with traditional lithium carbonate in terms of efficacy and side effects. Preliminary findings suggest that while both compounds are effective in mood stabilization, this compound may have a more favorable side effect profile, making it a potential candidate for further clinical investigation .

Propiedades

IUPAC Name |

lithium;(Z)-1-cyanopent-1-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.Li/c1-2-3-6(8)4-5-7;/h4,8H,2-3H2,1H3;/q;+1/p-1/b6-4-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMNXKDNMTUGFJ-YHSAGPEESA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCC(=CC#N)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCC/C(=C/C#N)/[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8LiNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241145-53-7 | |

| Record name | lithium(1+) (1Z)-1-cyanopent-1-en-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.